molecular formula C10H9F3O3 B2643202 3-(3,3,3-Trifluoropropoxy)benzoic acid CAS No. 1477900-96-1

3-(3,3,3-Trifluoropropoxy)benzoic acid

Cat. No.: B2643202
CAS No.: 1477900-96-1
M. Wt: 234.174
InChI Key: SDNDYKKSPPZYOS-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropoxy)benzoic acid is a fluorinated derivative of benzoic acid featuring a trifluoropropoxy substituent at the 3-position of the aromatic ring. The trifluoropropoxy group (–OCH₂CF₃) introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, significantly altering the compound’s physicochemical properties, such as acidity, solubility, and metabolic stability.

Properties

IUPAC Name

3-(3,3,3-trifluoropropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)4-5-16-8-3-1-2-7(6-8)9(14)15/h1-3,6H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNDYKKSPPZYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3,3-Trifluoropropoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3,3,3-Trifluoropropoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,3,3-Trifluoropropoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. Trifluorinated Propoxy Derivatives

  • 4-Bromo-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole (): This pyrazole derivative shares the trifluoropropoxy group but incorporates a bromine atom and a fluoroethyl chain.
  • 5-Fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoic acid (): A pharmaceutical intermediate with a trifluoropropoxy side chain. The stereochemistry (S-configuration) and additional heterocyclic moieties differentiate its biological activity, likely targeting enzymes or receptors in therapeutic contexts .

b. Benzoic Acid Derivatives

Compound pKa (1st dissociation) Key Substituents Applications
3-(3,3,3-Trifluoropropoxy)benzoic acid Estimated ~2.5–3.0 –OCH₂CF₃ at 3-position Agrochemicals, drug intermediates
Benzoic acid 4.19 –H Food preservative, metabolic precursor
2,4,6-Trihydroxybenzoic acid 1.68 –OH at 2,4,6-positions Antioxidant, chelating agent
3,4,5-Trihydroxybenzoic acid 4.19 –OH at 3,4,5-positions Antimicrobial, anti-inflammatory
3-Benzoylpropionic acid N/A –CH₂C(O)Ph at 3-position Laboratory reagent, synthesis intermediate

The trifluoropropoxy group reduces the pKa of benzoic acid (from ~4.2 to ~2.5–3.0), enhancing acidity compared to hydroxyl-substituted analogs. This increased acidity improves solubility in aqueous environments, critical for bioavailability in drug design .

Biological Activity

3-(3,3,3-Trifluoropropoxy)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid backbone with a trifluoropropoxy substituent. This structural modification is expected to influence its solubility, stability, and interaction with biological targets.

1. Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzoic acid can act as inhibitors of important enzymes. For example, compounds similar to this compound have shown inhibitory activity against dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis (MtDHFR). The IC50 values for various substituted benzoic acids ranged from 7 to 40 μM, indicating moderate potency as potential anti-tuberculosis agents .

CompoundIC50 (μM)Mechanism of Action
4e7Uncompetitive inhibition
MB87240Competitive inhibition

2. Proteasome and Autophagy Modulation

Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). In human foreskin fibroblasts, these compounds promoted significant activation of cathepsins B and L, which are crucial for protein degradation . Specifically, the compound showed an activation rate of 467.3 ± 3.9% for cathepsins B and L in cell-based assays.

3. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that certain benzoic acid derivatives exhibit low cytotoxic effects. For instance, compounds were tested against Hep-G2 and A2058 cell lines with minimal growth inhibition observed (less than 5%) . This suggests a favorable safety profile for further development.

Case Study 1: Anti-Tuberculosis Activity

In a study assessing the anti-tuberculosis potential of substituted benzoic acids, it was found that compounds with a trifluoropropoxy group exhibited promising activity against MtDHFR. The structure-activity relationship indicated that modifications at the aromatic ring could enhance binding affinity and inhibitory potency .

Case Study 2: Proteostasis Network Modulation

Another investigation focused on the role of benzoic acid derivatives in modulating proteostasis networks. The results highlighted that these compounds could significantly enhance proteasomal activity in aged fibroblasts, suggesting their potential as anti-aging agents .

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